One of the primary uses of Diphenyliodonium hexafluorophosphate is as a photoinitiator and photoacid generator []. When exposed to light, the compound undergoes a reaction that generates a strong Brønsted acid. This acid can then initiate the polymerization of various monomers, a process crucial in creating new materials with desired properties.
This photoinitiation property makes Diphenyliodonium hexafluorophosphate valuable for applications like:
Diphenyliodonium hexafluorophosphate can also function as an arylating reagent []. This means it can transfer a phenyl group (C6H5) to another molecule. This property allows researchers to modify the chemical structure of various compounds for specific purposes. Some potential applications of this function include:
Diphenyliodonium hexafluorophosphate exhibits some oxidizing properties, making it a useful tool in organic synthesis []. It can participate in reactions where electrons are transferred from one molecule to another, facilitating the formation of new chemical bonds. This oxidizing ability can be beneficial for various organic transformations, although it's not its most common application.
It's important to remember that Diphenyliodonium hexafluorophosphate is for research use only [].
[2] Diphenyliodonium hexafluorophosphate 97% | VWR [online]. Available at: (Accessed on March 3, 2024)
Diphenyliodonium hexafluorophosphate is an organoiodine compound with the molecular formula CHI.PF. It appears as a solid and is known for its role as a photoinitiator in various polymerization processes, particularly in dental materials. This compound is characterized by its ability to generate reactive cationic species upon exposure to ultraviolet light, making it valuable in applications requiring rapid curing of resins and adhesives .
The synthesis of diphenyliodonium hexafluorophosphate typically involves the reaction of diphenyliodine with hexafluorophosphoric acid. This process can be performed under controlled conditions to ensure high purity and yield. The compound is often prepared in an inert atmosphere to prevent moisture absorption and degradation .
Diphenyliodonium hexafluorophosphate is widely utilized in various fields, particularly in dental materials as a photoinitiator for light-cured adhesives and composites. Its ability to enhance polymerization efficiency makes it suitable for applications requiring rapid curing times. Additionally, it has been explored in the development of advanced materials in electronics and coatings due to its unique photochemical properties .
Interaction studies involving diphenyliodonium hexafluorophosphate have focused on its effects when combined with other initiators such as camphorquinone and 1-phenyl-1,2-propanedione. These studies demonstrate that the presence of diphenyliodonium hexafluorophosphate significantly improves the physical properties of resin systems by increasing the degree of conversion and mechanical strength compared to systems without it .
Several compounds exhibit similar properties or applications as diphenyliodonium hexafluorophosphate. Below is a comparison highlighting its uniqueness:
Diphenyliodonium hexafluorophosphate stands out due to its superior efficiency in initiating polymerization reactions under UV light while enhancing the mechanical properties of the resulting materials .
Diphenyliodonium hexafluorophosphate exhibits a distinctive molecular architecture characterized by a central hypervalent iodine atom bonded to two phenyl groups, paired with a hexafluorophosphate counterion [1]. The compound crystallizes as a colorless to white solid with the molecular formula C₁₂H₁₀F₆IP and a molecular weight of 426.08 g/mol [8] [9]. The structural framework represents a classic example of a diaryliodonium salt, where the iodine center adopts a T-shaped geometry with the two phenyl rings occupying axial positions [1].
The bonding pattern in diphenyliodonium hexafluorophosphate follows the three-center four-electron (3c-4e) bonding model characteristic of hypervalent iodine compounds [17] [20]. In this arrangement, an unhybridized p-orbital on iodine interacts with the two phenyl ligands in a linear configuration, resulting in a T-shaped molecular geometry [17]. The iodine-carbon bond lengths typically range from 2.088 to 2.134 Å, as observed in related diaryliodonium structures [18]. The C-I-C bond angle varies between 91.8° and 97.4° depending on the counteranion, with diphenyliodonium hexafluorophosphate specifically exhibiting a C-I-C angle of approximately 97.4° [17].
The hypervalent bonding in this compound involves the sharing of electron density between the axial substituents and the same iodine orbitals, primarily the iodine pz orbital and s orbital [20]. This bonding arrangement results in two electrons occupying a bonding molecular orbital and two electrons in a non-bonding molecular orbital that is ligand-based [17]. The bonding character shows that the iodine orbital directed at the phenyl ligands possesses essentially pure p-character (99.95% p-character), consistent with the traditional 3c-4e bond model [17].
Table 1: Key Molecular Parameters of Diphenyliodonium Hexafluorophosphate
Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₁₀F₆IP | [8] |
Molecular Weight | 426.08 g/mol | [8] |
C-I-C Bond Angle | 97.4° | [17] |
Typical I-C Bond Length | 2.088-2.134 Å | [18] |
Melting Point | 140-144°C | [30] [32] |
The crystal structure of diphenyliodonium hexafluorophosphate reveals complex intermolecular interactions that significantly influence the solid-state arrangement [1] [33]. X-ray crystallographic analysis demonstrates that the compound forms tetrameric structures through secondary bonding interactions between the iodine centers and the hexafluorophosphate anions [33]. These tetrameric adducts are assembled through short halogen bonds, where the iodine atoms interact with fluorine atoms of the hexafluorophosphate counterions [33].
In the crystal lattice, diphenyliodonium hexafluorophosphate exhibits a V-shaped geometry for the cation, with the C-I⁺-C angle measuring approximately 99° [33]. The electrostatic potential calculations reveal that the most positive regions are located on the extensions of the C-I bonds, corresponding to σ-holes on the iodine with maximum values of 111 kcal mol⁻¹ [33]. These σ-holes play a crucial role in directing the intermolecular interactions within the crystal structure.
The tetrameric arrangement involves iodine-fluorine interactions with distances averaging 2.545 Å, which are significantly shorter than the sum of van der Waals radii (3.50 Å), indicating genuine secondary bonding [16]. Each hexafluorophosphate anion functions as a bridging unit, with fluorine atoms forming hydrogen bonds with neighboring water molecules when present in the crystal structure [16]. The geometry optimization calculations at the B3LYP/DGDZVP level confirm the experimental I⋯F distances, validating the computational approach for studying diaryliodonium fluoride structures [16].
Table 2: Crystal Structure Parameters
Structural Feature | Value | Reference |
---|---|---|
Cation Geometry | V-shaped | [33] |
C-I⁺-C Angle | ~99° | [33] |
Average I⋯F Distance | 2.545 Å | [16] |
σ-hole Maximum Potential | 111 kcal mol⁻¹ | [33] |
Crystal Form | Tetrameric adducts | [33] |
Nuclear Magnetic Resonance spectroscopy serves as the primary analytical technique for characterizing diphenyliodonium hexafluorophosphate, with ¹H NMR providing definitive structural confirmation [8] [9]. The compound exhibits characteristic aromatic proton signals in the ¹H NMR spectrum, typically appearing in the aromatic region between 7.60-7.85 ppm when measured in deuterated solvents such as CDCl₃ or DMSO-d₆ [14]. The spectroscopic purity is routinely determined to be ≥98% by NMR analysis, confirming the high quality of synthesized material [8] [9].
Infrared spectroscopy reveals distinctive absorption bands characteristic of the diaryliodonium structure, with significant bands around 1100 cm⁻¹ that can be attributed to specific vibrational modes within the molecule [3]. The hexafluorophosphate counterion contributes additional characteristic peaks in the IR spectrum, particularly in the fluorine-phosphorus stretching region. Ultraviolet-visible spectroscopy shows that diphenyliodonium hexafluorophosphate absorbs primarily in the UV region, with absorption maxima typically occurring below 400 nm [2] [26].
The compound exhibits limited absorption in the visible light region, which has implications for its photochemical applications [26] [27]. Recent studies have demonstrated that while traditional diphenyliodonium salts show minimal visible light absorption, modifications to the aromatic framework can extend absorption into longer wavelengths [26] [27]. The photolysis behavior under UV irradiation shows characteristic changes in the absorption spectra, with decreases in intensity of bands around 353-365 nm accompanied by formation of new absorption features at longer wavelengths [27].
Mass spectrometry provides additional confirmation of molecular structure, with MALDI-TOF MS showing the expected molecular ion peaks corresponding to both the cationic and anionic components [14]. The spectroscopic characterization package typically includes melting point determination, which consistently falls within the range of 140-144°C across multiple sources [30] [32] [34].
Table 3: Spectroscopic Characterization Data
Technique | Key Features | Value/Range | Reference |
---|---|---|---|
¹H NMR | Aromatic protons | 7.60-7.85 ppm | [14] |
IR Spectroscopy | Characteristic band | ~1100 cm⁻¹ | [3] |
UV-Vis | Absorption maximum | <400 nm | [26] |
Melting Point | Decomposition | 140-144°C | [30] [32] |
Purity (NMR) | Spectroscopic purity | ≥98% | [8] [9] |
The electronic structure of diphenyliodonium hexafluorophosphate centers on the hypervalent iodine atom, which possesses the ground-state electronic configuration [Kr] 5s² 4d¹⁰ 5p⁵ [19]. In the formation of the diaryliodonium cation, the iodine atom formally adopts a +1 oxidation state, resulting in a modified electronic configuration that enables the formation of the characteristic T-shaped geometry [17] [20].
The orbital interactions in diphenyliodonium hexafluorophosphate follow the established hypervalent bonding model, where the axial phenyl substituents share their interaction with the same iodine orbitals [20]. The primary orbital involvement includes the iodine pz orbital and s orbital, which participate in the three-center four-electron bonding arrangement [20]. Computational analysis reveals that the iodine orbital directed toward the phenyl ligands exhibits 99.95% p-character, confirming the unhybridized nature of the bonding orbital [17].
The molecular orbital diagram for the hypervalent system shows that the iodine p-orbital interacts preferentially with the symmetric combination of ligand orbitals, while the antisymmetric combination remains non-bonding [17]. This arrangement results in two electrons occupying a bonding molecular orbital and two electrons in a ligand-based non-bonding orbital, accounting for the stability of the hypervalent structure [17].
Natural Bond Orbital analysis demonstrates that the contribution from s- and p-orbitals to bonding varies depending on the position of the central halogen in the periodic table [17]. For diphenyliodonium compounds, the bonding is consistent with traditional 3c-4e theory, with the C-I-C bond angle approaching 90° due to the predominant p-orbital character [17]. The electronic configuration and orbital interactions explain the compound's reactivity patterns and its effectiveness as an electrophilic arylating agent [4].
Table 4: Electronic Structure Parameters
Electronic Feature | Description | Reference |
---|---|---|
Iodine Ground State | [Kr] 5s² 4d¹⁰ 5p⁵ | [19] |
Oxidation State | +1 (in cation) | [17] |
Bonding Model | 3c-4e hypervalent | [17] [20] |
p-orbital Character | 99.95% | [17] |
Orbital Interaction | pz and s orbitals | [20] |
Corrosive;Acute Toxic